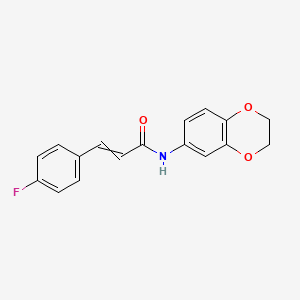

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic small molecule characterized by a 1,4-benzodioxin ring system conjugated to a 4-fluorophenyl acrylamide moiety. The benzodioxin scaffold is notable for its metabolic stability and ability to modulate biological targets, particularly in immunomodulation and enzyme inhibition . The 4-fluorophenyl substituent may enhance binding affinity to hydrophobic pockets in target proteins, as seen in other fluorinated pharmaceuticals .

Properties

Molecular Formula |

C17H14FNO3 |

|---|---|

Molecular Weight |

299.30 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C17H14FNO3/c18-13-4-1-12(2-5-13)3-8-17(20)19-14-6-7-15-16(11-14)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20) |

InChI Key |

VDXVALVOGQAVKM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 411.4 g/mol. The structure features a benzodioxin moiety, which is known for its biological activity, and a prop-2-enamide functional group that may influence its pharmacological properties .

Research indicates that compounds similar to this compound may interact with various biological targets:

- Serotonin Receptors : Activation of serotonin receptors (5-HT receptors) has been linked to antipsychotic effects. Studies suggest that compounds with similar structures can modulate these receptors, potentially reducing symptoms associated with psychosis .

- Dopamine Receptors : The compound may exhibit antagonist properties at dopamine D2 receptors, which are crucial in the treatment of schizophrenia and related disorders. This interaction could lead to reduced catalepsy in animal models, indicating lower extrapyramidal side effects .

Biological Activity

The biological activities of this compound can be summarized as follows:

Case Studies

- Antipsychotic Activity : A study demonstrated that derivatives of this compound significantly reduced apomorphine-induced climbing behavior in mice, suggesting antipsychotic-like effects through serotonin receptor modulation .

- Anti-inflammatory Effects : In vitro studies indicated that similar benzodioxin compounds inhibited pro-inflammatory cytokines in macrophages, highlighting their potential therapeutic role in inflammatory diseases .

- Antimicrobial Properties : Research has shown that related compounds can target bacterial cell membranes, leading to cell death. This mechanism was explored through proteomic studies revealing upregulation of autolysins in bacterial strains treated with these compounds .

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit specific enzymes, which is crucial for developing treatments for various diseases.

Alpha-Glucosidase Inhibition

Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide can act as alpha-glucosidase inhibitors. This inhibition is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM). The enzyme alpha-glucosidase plays a critical role in carbohydrate metabolism, and its inhibition can lead to decreased glucose absorption in the intestines .

Acetylcholinesterase Inhibition

In addition to alpha-glucosidase, this compound has shown promise as an acetylcholinesterase inhibitor. Acetylcholinesterase is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. Inhibitors of this enzyme are being investigated for their potential to treat Alzheimer's disease (AD) by enhancing cholinergic transmission .

Therapeutic Applications

The therapeutic applications of this compound extend beyond enzyme inhibition.

Antidiabetic Agents

Given its role as an alpha-glucosidase inhibitor, the compound is being explored as a candidate for new antidiabetic medications. The ability to modulate glucose levels can significantly improve glycemic control in diabetic patients.

Neuroprotective Agents

The potential of this compound as an acetylcholinesterase inhibitor also positions it as a neuroprotective agent. By preventing the breakdown of acetylcholine, it may help mitigate cognitive decline associated with neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound.

A study synthesized various sulfonamides containing the benzodioxane moiety and evaluated their inhibitory effects on alpha-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds exhibited significant inhibitory activity, suggesting their potential as therapeutic agents for T2DM and AD .

In Silico Studies

In silico analysis has been employed to predict the binding affinities of these compounds to target enzymes, providing insights into their mechanism of action and guiding further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds sharing the 1,4-benzodioxin core or acrylamide functionality, along with their biological activities:

Key Research Findings

Immunomodulatory Activity

- D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) inhibits regulatory T-cell (Treg) differentiation, reducing bacterial load in tuberculosis models .

Enzyme and Receptor Targeting

- SB 366791 (tert-butylphenyl analog) is a well-characterized TRPV1 antagonist with IC₅₀ values in the nanomolar range, used in pain management studies .

- 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid exhibits COX-2 inhibitory activity, surpassing ibuprofen in anti-inflammatory assays .

Antibacterial and Antiviral Potential

- aureus or P. aeruginosa, highlighting the importance of substituent choice .

Structural-Activity Relationships (SAR)

- Acrylamide vs. Sulfonamide Linkers : Acrylamide derivatives (e.g., SB 366791) often target ion channels or immune checkpoints, while sulfonamides may lack broad-spectrum antibacterial efficacy .

- Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances lipophilicity and target binding, similar to fluorinated analogs in kinase inhibitors .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | Key Substituent |

|---|---|---|---|

| This compound | C₁₇H₁₄FNO₃ | 299.30 g/mol | 4-Fluorophenyl acrylamide |

| SB 366791 | C₂₁H₂₃NO₃ | 337.41 g/mol | 4-tert-Butylphenyl acrylamide |

| D4476 | C₂₃H₁₈N₄O₂ | 406.42 g/mol | Imidazole-pyridine |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide | C₂₁H₁₇FN₂O₅S | 428.43 g/mol | 4-Fluorophenyl sulfonamide |

Preparation Methods

Direct Amide Coupling

The most common method involves coupling 4-fluoroaniline with a benzodioxin-derived α,β-unsaturated acid chloride (Figure 1).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1. Acyl chloride formation | 6-Acryloyl-2,3-dihydro-1,4-benzodioxin + SOCl₂, reflux | >80% | |

| 2. Amide bond formation | 4-Fluoroaniline + DCC/HOBt, DCM, RT | 65–75% |

Mechanism :

-

Acyl chloride synthesis : 6-Acryloyl-2,3-dihydro-1,4-benzodioxin is treated with thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate.

-

Coupling reaction : The acyl chloride reacts with 4-fluoroaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the amide bond.

Heck Coupling

For stereoselective synthesis of the trans-enamide, palladium-catalyzed coupling may be employed:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1. Bromination | 6-Vinyl-2,3-dihydro-1,4-benzodioxin + NBS, AIBN, CCl₄ | 70% | |

| 2. Cross-coupling | 4-Fluorophenylboronic acid + Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 60% |

Advantages : Stereoselective formation of the (E)-enamide.

Limitations : Requires palladium catalysts and inert atmospheres.

Microwave-Assisted Synthesis

Accelerated reaction rates under microwave irradiation reduce synthesis time:

Key Insight : Reduced reaction time (from hours to minutes) without sacrificing yield.

Critical Reaction Parameters

Solvent and Temperature Optimization

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | Dichloromethane (DCM) | High solubility for both reactants; minimizes side reactions. |

| Temperature | 0–25°C | Prevents decomposition of the α,β-unsaturated amide. |

Purification Strategies

| Method | Details | Purity |

|---|---|---|

| Column chromatography | Silica gel, ethyl acetate/hexane gradient | >95% |

| Crystallization | Ethanol/water, 20°C | >98% |

Challenges and Solutions

Side Reactions

| Issue | Cause | Mitigation |

|---|---|---|

| Polymerization | Radical-initiated dimerization of the enamide | Use AIBN or TEMPO as radical scavengers. |

| Hydrolysis | Acidic conditions during purification | Neutralize reaction mixtures with NaHCO₃. |

Stereochemical Control

The (E)-configuration is critical for biological activity. Methods to ensure selectivity include:

-

Trans-selective catalysts : Use of palladium ligands (e.g., P(o-tol)₃) in Heck couplings.

-

Kinetic control : Rapid quenching of reactions to freeze the trans-geometry.

Analytical Characterization

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 7.2–7.8 (aromatic), 6.4–6.6 (vinyl), 4.2–4.5 (dioxane CH₂) | |

| HRMS | [M+H]⁺ = 299.30 (calculated: 299.30) | |

| IR | 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C stretch) |

Comparative Synthesis Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Direct coupling | 65–75% | >95% | Moderate | Good |

| Heck coupling | 60% | >90% | High | Poor |

| Microwave | 70% | >95% | Low | Excellent |

Recommendation : Direct coupling is preferred for large-scale synthesis due to cost-effectiveness and simplicity.

Industrial and Academic Applications

Q & A

Q. What are the critical considerations for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide?

The synthesis of benzodioxin-containing compounds typically involves multi-step reactions with precise control of temperature, solvent selection, and stoichiometry. For example, enaminone derivatives of benzodioxin can be synthesized via solvent-free reflux with dimethylformamide-dimethyl acetal (DMF-DMA) to optimize yield and purity . Similar protocols may apply to the target compound, emphasizing the need for inert atmospheres and chromatography for purification. Evidence from analogous acetamide syntheses highlights the importance of protecting groups for amine functionalities and controlled acylation steps .

Q. How can the structure of this compound be validated post-synthesis?

Structural validation requires a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the presence of the 2,3-dihydro-1,4-benzodioxin core (characteristic splitting patterns for aromatic protons) and the fluorophenyl group (19F coupling) .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should match the exact mass (calculated using C18H16FNO3: 343.1087 g/mol) to verify molecular integrity .

- Elemental Analysis: CHN analysis ensures stoichiometric ratios align with theoretical values .

Q. What functional groups influence the compound’s solubility and reactivity?

The 2,3-dihydro-1,4-benzodioxin moiety contributes to lipophilicity, while the 4-fluorophenyl group enhances electron-withdrawing effects, affecting π-π stacking in crystalline forms. The enamide linker (prop-2-enamide) introduces polarity, making the compound soluble in polar aprotic solvents like DMSO or DMF. Solubility testing in aqueous buffers (pH 1–10) is recommended to assess bioavailability .

Advanced Research Questions

Q. How can computational models predict the compound’s biological activity or binding affinity?

Scaffold-hopping strategies using graph neural networks (GNNs) can identify structural analogs with validated targets. For benzodioxin derivatives, models trained on PD-1/PD-L1 inhibitor datasets predict binding modes by analyzing substituent effects on the benzodioxin core. Molecular dynamics simulations (e.g., GROMACS) can further refine docking poses, focusing on hydrogen bonding with the fluorophenyl group and hydrophobic interactions with the benzodioxin ring .

Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Contradictions may arise from tautomerism (enamide keto-enol forms) or impurities. To address this:

- 2D NMR (COSY, HSQC): Maps coupling between protons and carbons to confirm connectivity.

- Variable Temperature NMR: Identifies dynamic equilibria (e.g., hindered rotation in amides) .

- X-ray Crystallography: Provides definitive structural proof; SHELX programs are widely used for small-molecule refinement .

Q. How does the compound’s stereoelectronic profile affect its metabolic stability?

The fluorophenyl group reduces metabolic oxidation, while the benzodioxin ring may undergo cytochrome P450-mediated O-dealkylation. In vitro assays (e.g., liver microsomes) with LC-MS/MS monitoring can track metabolites like hydroxylated benzodioxin or fluorophenyl cleavage products .

Q. What strategies optimize the compound’s selectivity for target receptors?

- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or methoxy groups) to assess potency shifts.

- Biacore Assays: Quantify binding kinetics (kon/koff) to off-target receptors (e.g., GPCRs or kinases) .

- Crystallographic Fragment Screening: Identifies binding hotspots for rational design .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.